3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a piperazine ring and a bicyclic heptene structure. Piperazine is a common moiety in pharmaceuticals due to its versatility and the bicyclic heptene could potentially add interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of a diamine derivative . The bicyclic heptene structure could potentially be formed through a Diels-Alder reaction or other cycloaddition methods.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The bicyclic heptene structure consists of a cyclohexene ring fused with a cyclopropane ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the piperazine ring and the hydroxyethyl group could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Piperazine and Its Analogues in Anti-mycobacterial Activity
Piperazine and its analogues have been extensively studied for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Research spanning five decades (1971-2019) has highlighted the role of piperazine as a vital building block in the development of anti-TB molecules. The structural flexibility of piperazine derivatives allows for the exploration of various design strategies, addressing gaps and exploiting reported strategies to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Heterocyclic Compounds with Triazine Scaffold
Triazine scaffolds, often present in heterocyclic compounds, showcase a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects. The structural variations of triazines allow for significant pharmacological diversity, underlining the importance of such frameworks in medicinal chemistry for future drug development (Verma et al., 2019).
Broad Biological Potentials of Piperazines
Piperazines exhibit a broad range of biological activities, including anti-microbial, anti-tubercular, and anti-inflammatory effects. Their presence in several biologically active compounds, such as antipsychotics and antidepressants, highlights their significance in therapeutic applications. The modifications in the piperazine moiety can lead to high efficacy with better potency and lesser toxicity, making them a focus for medicinal chemistry (Verma & Kumar, 2017).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives have been recognized for their therapeutic uses across a range of applications, from antipsychotics to anti-inflammatory agents. The versatility of the piperazine nucleus in drug design is evident from its inclusion in a variety of therapeutic agents, suggesting its broad potential in pharmacophore development (Rathi et al., 2016).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. Piperazine derivatives are known to have a wide range of biological activities, so this compound could potentially have interesting bioactive properties .
Future Directions
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-8-7-16-3-5-17(6-4-16)14(19)12-10-1-2-11(9-10)13(12)15(20)21/h1-2,10-13,18H,3-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMUXAWZLOZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2C3CC(C2C(=O)O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.